4-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Overview
Description
Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Scientific Research Applications
Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Method
The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
2. Antitumor Activity of Indazole Derivatives
Application
A series of indazole derivatives were designed and synthesized for their potential antitumor activity .
Method
The indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
Results
Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
3. Inhibition of Neutrophil Chemotaxis
Application
3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
Method
The exact method of application or experimental procedures is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
4. Inhibition of Histamine H3 Receptor Activity
Application
3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .
Method
The exact method of application or experimental procedures is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide
Application
Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .
3. Inhibition of Neutrophil Chemotaxis
Application
3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
Method
The exact method of application or experimental procedures is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
4. Inhibition of Histamine H3 Receptor Activity
Application
3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .
Method
The exact method of application or experimental procedures is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide
Application
Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .
Method
The exact method of synthesis is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
6. Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide
Application
Indazole-3-carboxylic acid can be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
Method
The exact method of synthesis is not specified in the source .
Results
The results or outcomes obtained are also not specified in the source .
Future Directions
properties
IUPAC Name |
4-bromo-1-methylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRNZVLPOSJJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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